molecular formula C9H10N2O2 B13832087 Ketone, methyl 4-pyridyl, O-acetyloxime

Ketone, methyl 4-pyridyl, O-acetyloxime

Cat. No.: B13832087
M. Wt: 178.19 g/mol
InChI Key: PCLGAVYMUIMQDC-YRNVUSSQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketone, methyl 4-pyridyl, O-acetyloxime typically involves the reaction of 4-acetylpyridine with hydroxylamine to form the oxime, followed by acetylation of the oxime group. The reaction conditions generally include:

    Formation of Oxime: 4-acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.

    Acetylation: The resulting oxime is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the oxime formation and acetylation reactions.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ketone, methyl 4-pyridyl, O-acetyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of bases are employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various acylated derivatives depending on the substituent introduced.

Scientific Research Applications

Ketone, methyl 4-pyridyl, O-acetyloxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ketone, methyl 4-pyridyl, O-acetyloxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The acetyl group can undergo hydrolysis, releasing the active oxime moiety, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylpyridine: The parent compound, which lacks the oxime and acetyl groups.

    4-Acetylpyridine Oxime: The intermediate compound before acetylation.

    Other Acylated Pyridines: Compounds with different acyl groups attached to the pyridine ring.

Uniqueness

Ketone, methyl 4-pyridyl, O-acetyloxime is unique due to its dual functional groups (oxime and acetyl), which provide versatility in chemical reactions and potential biological activities

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

[(E)-1-pyridin-4-ylethylideneamino] acetate

InChI

InChI=1S/C9H10N2O2/c1-7(11-13-8(2)12)9-3-5-10-6-4-9/h3-6H,1-2H3/b11-7+

InChI Key

PCLGAVYMUIMQDC-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\OC(=O)C)/C1=CC=NC=C1

Canonical SMILES

CC(=NOC(=O)C)C1=CC=NC=C1

Origin of Product

United States

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